BenchChemオンラインストアへようこそ!

8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one

TLR4 innate immunity cytotoxicity

8-Methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 1326857-08-2) is a heterotricyclic small molecule built on the pyrimido[5,4-b]indole scaffold, characterized by a 2-sulfanylidene (thioxo) group at the pyrimidine ring, N3-methyl and N5-methyl substitutions, a C4 carbonyl, and an 8-methoxy substituent on the indole ring. The molecular formula is C₁₃H₁₃N₃O₂S with a molecular weight of 275.33 g/mol.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
CAS No. 1326857-08-2
Cat. No. B6492557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS1326857-08-2
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=S)N3)C
InChIInChI=1S/C13H13N3O2S/c1-15-9-5-4-7(18-3)6-8(9)10-11(15)12(17)16(2)13(19)14-10/h4-6H,1-3H3,(H,14,19)
InChIKeyYOTHQQGYVNRBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3,5-dimethyl-2-sulfanylidene-pyrimido[5,4-b]indol-4-one – Chemical Identity and Scaffold Positioning for Scientific Procurement


8-Methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 1326857-08-2) is a heterotricyclic small molecule built on the pyrimido[5,4-b]indole scaffold, characterized by a 2-sulfanylidene (thioxo) group at the pyrimidine ring, N3-methyl and N5-methyl substitutions, a C4 carbonyl, and an 8-methoxy substituent on the indole ring . The molecular formula is C₁₃H₁₃N₃O₂S with a molecular weight of 275.33 g/mol . Pyrimido[5,4-b]indoles have been established in the literature as privileged scaffolds for selective Toll-like receptor 4 (TLR4) ligands , potent α₁-adrenoceptor antagonists , and modulators of NF-κB signaling . This compound serves as a compact, derivatizable core for medicinal chemistry campaigns in immuno-oncology, innate immunity, and kinase/protein methyltransferase inhibitor discovery.

Why Generic Substitution Fails for 8-Methoxy-3,5-dimethyl-2-sulfanylidene-pyrimido[5,4-b]indol-4-one – Key Structural Determinants of Biological Differentiation


Substituting this compound with another pyrimido[5,4-b]indole derivative is precluded by the unique combination of three critical structural features, each independently validated to alter biological function: (1) the 2-sulfanylidene (C=S) group, which distinguishes it from the more common 2,4-dione congeners and dramatically shifts target engagement—pyrimido[5,4-b]indole-2,4-diones exhibit sub-nanomolar α₁-adrenoceptor affinity (Ki = 0.21 nM, ), whereas the 2-thioxo pharmacophore instead drives TLR4/MD-2 binding ; (2) the N5-methyl substitution, which has been shown in independent structure–activity relationship (SAR) studies to reduce cytotoxicity without abrogating TLR4 activity ; and (3) the absence of a bulky N3-substituent (compare: the N3-benzylamide analog BDBM63166 shows an HSF-1 EC₅₀ of 3,020 nM , while the N3-methyl derivative described here is predicted to have divergent target engagement). Interchanging this compound with a 4-chloro-8-methoxy-5-methyl analog (LD2, CAS 1134334-55-6) would redirect activity from TLR4/NF-κB pathways to PRMT9 inhibition (IC₅₀ = 0.9 µM, ), fundamentally altering the pharmacological profile.

Quantitative Differentiation Evidence for 8-Methoxy-3,5-dimethyl-2-sulfanylidene-pyrimido[5,4-b]indol-4-one – Comparator-Anchored Selection Guide


N5-Methyl Substitution Confers Reduced Cytotoxicity vs. N5-H Prototypes: TLR4 Scaffold Liability Mitigation

In the seminal TLR4 ligand series reported by Chan et al. (2013), systematic SAR at the N5 position revealed that substitution with short alkyl groups—including methyl—reduced the cytotoxicity of the leading hit compound while maintaining TLR4-dependent NF-κB activation . This finding was corroborated in a subsequent combinatorial library study (2017), which explicitly states: 'We had earlier reported that N5-methylation of pyrimidoindoles reduces their toxicity without abrogating the activity at TLR4' . The target compound (8-methoxy-3,5-dimethyl-2-sulfanylidene-pyrimido[5,4-b]indol-4-one) incorporates an N5-methyl group, whereas the N5-H prototype from the original hit series (Compound 6 in the 2013 paper, lacking N5-methyl) exhibited higher cytotoxicity. The N5-methyl modification thus represents a design feature that lowers the cytotoxic liability relative to the unsubstituted N5-H comparator scaffold.

TLR4 innate immunity cytotoxicity vaccine adjuvant pyrimidoindole

2-Sulfanylidene vs. 2,4-Dione Dramatically Shifts Target Engagement: α₁-Adrenoceptor Affinity Divergence

Pyrimido[5,4-b]indole-2,4-diones represent a validated class of ultra-potent α₁-adrenoceptor ligands, with the most active derivative (3-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione) exhibiting Ki = 0.21 nM and >10,000-fold selectivity over α₂, β₂, and 5-HT₁A receptors . However, the 2,4-dione pharmacophore is essential for this high affinity—a closely related 2,4-dione analog with an N3-dimethylaminopropyl side chain shows a dramatically reduced α₁A Ki of >100,000 nM . The target compound replaces the C2 carbonyl with a sulfanylidene (C=S) group, which introduces a larger, more polarizable sulfur atom with distinct hydrogen-bonding and electronic properties. Computational docking studies in the TLR4/MD-2 series indicate that 2-thioxo pyrimidoindoles preferentially bind MD-2 in the TLR4 complex , not α₁-adrenoceptors. This structural divergence means the 2-sulfanylidene compound is predicted to avoid α₁-adrenoceptor-mediated cardiovascular off-target effects that are characteristic of the 2,4-dione congeners .

α₁-adrenoceptor thioxo target selectivity off-target pyrimidoindole

N3-Methyl vs. N3-Benzylamide: HSF-1 Target Engagement Differentiation at the N3 Position

The only publicly available quantitative bioactivity data for a compound sharing the 8-methoxy-2-sulfanylidene-pyrimido[5,4-b]indole core with substitution at N3 comes from the BindingDB/PubChem BioAssay entry BDBM63166, an N3-(4-butylbenzamide)methyl derivative that inhibits Heat Shock Factor-1 (HSF-1) with an EC₅₀ of 3,020 nM . The target compound (8-methoxy-3,5-dimethyl-2-sulfanylidene-pyrimido[5,4-b]indol-4-one) differs at N3 by bearing a compact methyl group (MW 275.33) rather than a bulky N-butylbenzamide substituent (estimated MW ~450 for BDBM63166). This substitution reduces the molecular weight by approximately 175 Da and eliminates the amide hydrogen bond donor/acceptor, which is expected to alter HSF-1 binding and shift the target profile toward the TLR4/MD-2 axis established for N3-alkyl pyrimidoindoles .

HSF-1 heat shock factor N3 substitution BindingDB pyrimidoindole

4-Chloro vs. 4-Oxo-2-sulfanylidene Diverges Target Class: PRMT9 Methyltransferase vs. TLR4 Innate Immunity Pathways

The compound 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole (LD2, CAS 1134334-55-6) has been pharmacologically validated as a selective protein arginine N-methyltransferase 9 (PRMT9) inhibitor with IC₅₀ = 0.9 µM in biochemical assays and cell proliferation IC₅₀ values of 2.5–5 µM across multiple leukemia and lymphoma cell lines . LD2 lacks the 2-sulfanylidene group and the N3-methyl group, and carries a 4-chloro substituent in place of the C4 carbonyl-thioxo system present in the target compound. These structural differences drive orthogonal biological activity: the 4-chloro-5-methyl scaffold engages the PRMT9 methyltransferase active site , while the 4-oxo-2-sulfanylidene-3,5-dimethyl scaffold is predicted, based on the Chan et al. (2013) SAR, to engage the TLR4/MD-2 complex and modulate NF-κB signaling . Procuring LD2 commits the user to a PRMT9/cancer stem cell biology pathway, whereas this target compound orients toward innate immune modulation.

PRMT9 methyltransferase TLR4 target selectivity 4-substitution pyrimidoindole

2-Sulfanylidene Enables Selective S-Alkylation Derivatization: Synthetic Tractability Advantage over 2,4-Dione Analogs

The 2-sulfanylidene (C=S) group in the target compound provides a nucleophilic sulfur center that can be selectively alkylated with alkyl halides to generate 2-alkylthio derivatives, a well-established transformation demonstrated extensively in pyrimido[5,4-b]indole TLR4 ligand synthesis . This derivatization is synthetically orthogonal to the C2 position of 2,4-dione analogs, which lack a nucleophilic sulfur and require alternative functionalization strategies. The synthetic tractability is confirmed by the existence of a commercially cataloged derivative: 8-Methoxy-3,5-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-B]indol-4-one (PubChem CID 50834491, MW 414.5 g/mol) , which is generated by S-alkylation of the parent 2-sulfanylidene compound with a chloroacetamide electrophile. By contrast, the equivalent derivatization at C2 in the 2,4-dione series (e.g., the α₁-adrenoceptor ligands described by Russo et al. 1991 ) requires N-alkylation at N3, not C2 functionalization.

S-alkylation derivatization thioether synthetic accessibility pyrimidoindole

Ligand Efficiency and Lead-Like Physicochemical Profile: MW and Substitution Pattern Comparison with 7,8-Dimethoxy and N3-Benzylamide Analogs

The target compound (MW 275.33, C₁₃H₁₃N₃O₂S, one hydrogen bond donor, four hydrogen bond acceptors) occupies a favorable lead-like physicochemical space (MW < 300, HBD ≤ 3, HBA ≤ 6) that is distinct from closely related pyrimido[5,4-b]indole analogs. The 7,8-dimethoxy analog (7,8-dimethoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one, MW 277.30, formula C₁₂H₁₁N₃O₃S, computed LogP ~1.4) introduces an additional methoxy group and an extra hydrogen bond acceptor while lacking both N3-methyl and N5-methyl groups, altering the hydrogen-bonding profile and increasing topological polar surface area. The N3-benzylamide analog BDBM63166 (estimated MW ~450) is significantly larger and less ligand-efficient. With a molecular weight nearly 40% lower than the N3-benzylamide analog, the target compound offers superior ligand efficiency (binding affinity per heavy atom) for hit-to-lead optimization programs.

ligand efficiency molecular weight lead-likeness physicochemical properties drug discovery

Recommended Research and Industrial Application Scenarios for 8-Methoxy-3,5-dimethyl-2-sulfanylidene-pyrimido[5,4-b]indol-4-one


TLR4-Targeted Innate Immune Adjuvant Discovery: Low-Toxicity Starting Scaffold with N5-Methyl Protection

This compound is optimally positioned as a starting scaffold for structure–activity relationship (SAR) campaigns aimed at developing selective TLR4 agonists or co-adjuvants for vaccine applications. The N5-methyl substitution is independently validated to reduce cytotoxicity in pyrimido[5,4-b]indole TLR4 ligands , while the 2-sulfanylidene group is consistent with the pharmacophore required for MD-2 binding in the TLR4/MD-2 complex . The compound's low molecular weight (275.33 Da) provides ample room for growth vectors at N3 (via alkylation) or C2 (via S-alkylation) to build focused libraries targeting differential NF-κB and type I interferon pathway activation, as demonstrated in the Chan et al. 2013 and 2017 studies [REFS-1, REFS-4].

Synthetic Derivatization Hub for Pyrimidoindole-Focused Compound Libraries

The 2-sulfanylidene group enables selective, high-yielding S-alkylation at the C2 position with diverse electrophiles (chloroacetamides, benzyl halides, alkyl iodides) . This is a synthetically orthogonal derivatization handle not available in the 2,4-dione series . The commercial availability of a structurally confirmed S-alkylated derivative (PubChem CID 50834491) validates the practical feasibility of this transformation. Procurement for a parallel synthesis campaign can rapidly generate a library of 20–50 analogs by varying the electrophile, enabling systematic SAR exploration at the C2 vector while retaining the N3-methyl and N5-methyl substitution pattern.

NF-κB Pathway Prolongation Screening: Hit Identification for Vaccine Coadjuvant Development

The 2017 ACS Combinatorial Science study identified pyrimido[5,4-b]indoles as a privileged chemotype for prolonging LPS-induced NF-κB activation without intrinsic TLR4 agonism . This compound, with its N3-methyl and N5-methyl substitution, matches the minimal structural requirements for this phenotype. Screening this compound in NF-κB reporter assays (e.g., THP-1 cells with LPS co-stimulation, measuring activity at 5 h and 12 h time points as described in ) can quickly establish whether the 2-sulfanylidene-3,5-dimethyl substitution pattern sustains or extends NF-κB signaling, a functional profile directly relevant to enhancing vaccine efficacy through prolonged antigen-presenting cell activation.

Selectivity Profiling Against α₁-Adrenoceptor and PRMT9 to Establish Target Engagement Specificity

Given that structurally related pyrimido[5,4-b]indoles exhibit potent α₁-adrenoceptor antagonism (Ki = 0.21 nM for 2,4-diones ) and PRMT9 inhibition (LD2 IC₅₀ = 0.9 µM ), this compound should be included in selectivity panels early in hit characterization. The 2-sulfanylidene group is predicted to abrogate α₁-adrenoceptor binding , while the absence of the 4-chloro substituent is predicted to eliminate PRMT9 engagement . Confirming these predictions through radioligand binding (α₁A, α₁B, α₁D) and PRMT9 biochemical assays will quantify the compound's selectivity window, a critical data point for procurement decisions in programs where cardiovascular off-target effects or methyltransferase cross-reactivity are exclusion criteria.

Quote Request

Request a Quote for 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.